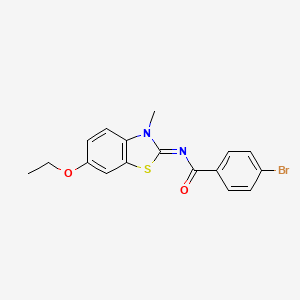

![molecular formula C23H15ClFNO4 B2643715 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929452-47-1](/img/structure/B2643715.png)

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

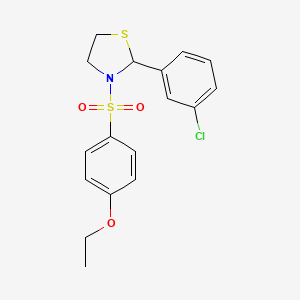

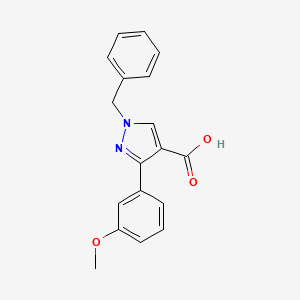

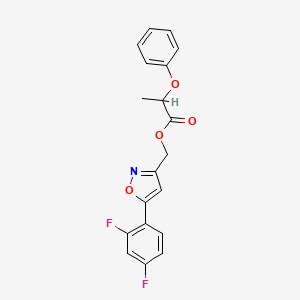

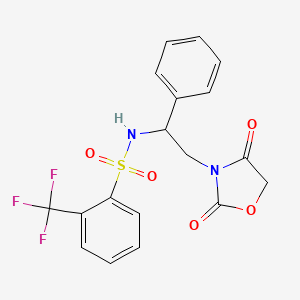

This compound is a benzamide derivative, which means it contains a benzoyl group (a benzene ring attached to a carbonyl group) and an amide group. The presence of a benzofuran indicates a fused ring system containing a benzene ring and a furan ring. The compound also has methoxy, chlorobenzoyl, and fluorobenzamide substituents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a benzoyl group, and a fluorobenzamide group .Chemical Reactions Analysis

While specific reactions involving this compound are not available, benzamide derivatives are known to participate in various chemical reactions, including acylation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamide derivatives generally have moderate to high polarity due to the presence of the amide group .Scientific Research Applications

Photochemical Reactions and Synthetic Strategies

The compound’s structure suggests potential for photochemical reactions. Notably, a recent study by Yu et al. demonstrated a metal- and photocatalyst-free, light-induced strategy for chloroarene activation. Under 365 or 410 nm LEDs irradiation, this method enabled the reductive Heck cyclization of indoles, leading to the preparation of polycyclic compounds and functionalization of natural product analogues . This finding highlights the compound’s role in synthetic chemistry.

Ubiquitination Inhibition

N-(4-Chlorobenzoyl)morpholine: , a related compound, serves as a ubiquitination inhibitor. Ubiquitination is a crucial cellular process that tags proteins for degradation. Although limited information exists specifically for N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide , its structural similarity suggests potential in this area as well.

Drug Discovery and Bioactivity

Compounds containing a chlorobenzoyl group and a morpholine ring (similar to our compound) often exhibit diverse bioactivities. Researchers explore such molecules as potential drug candidates. While direct evidence for this specific compound is scarce, its structural features warrant investigation in drug discovery.

Long-Lived Excited States

The long-lived excited state of N-benzoylindoles, including our compound, can be harnessed for C(sp2)–Cl bond activation. This property has implications for synthetic strategies and functionalization reactions. The photochemical reaction tolerates various functional groups, making it versatile in organic synthesis .

Mechanistic Insights

Mechanistic studies involving time-resolved absorption spectroscopy have shed light on the electron transfer processes between the indole substrate and reductants. Understanding these mechanisms enhances our knowledge of the compound’s behavior in chemical reactions .

Indole-Based Materials and Applications

Given its indole core, this compound may find applications in materials science. Indole derivatives have been explored for their luminescent properties, and further investigations could reveal novel materials or sensors .

Future Directions

properties

IUPAC Name |

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClFNO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)25)22(30-21(16)18)20(27)13-9-11-14(24)12-10-13/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMFFCQCYPKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)

![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)

![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)